molecular formula C11H15N5 B1481697 1-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098104-71-1

1-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No. B1481697
CAS RN: 2098104-71-1
M. Wt: 217.27 g/mol
InChI Key: CORANSTUIBUMMJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It has a molecular formula of C9H11N5 and a molecular weight of 189.22 g/mol.


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazinamide core, with additional ethyl, pyrazol, and N-methylmethanamine groups attached. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound would likely involve the formation of the pyrazole ring and the attachment of the ethyl and N-methylmethanamine groups. The exact reactions would depend on the specific synthesis method used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 189.22 g/mol. Other properties such as melting point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Pharmacological Research

This compound has shown promise in pharmacological studies due to its structural similarity to pyrazole derivatives, which are known for their diverse physiological and pharmacological activities . The pyrazole core is a common motif in drug design, often associated with anti-inflammatory and analgesic properties. Research into derivatives of this compound could lead to the development of new therapeutic agents.

Anti-Tubercular Agents

Compounds related to the pyrazine moiety have been investigated for their potential as anti-tubercular agents . Given the urgent need for new treatments against drug-resistant strains of tuberculosis, this compound could serve as a starting point for the synthesis of novel derivatives with improved efficacy against Mycobacterium tuberculosis.

Chemical Synthesis

The chemical structure of this compound suggests it could be useful in synthetic chemistry as a building block for more complex molecules. Its synthesis involves reactions that can be applied to create a variety of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Biological Activity Profiling

Due to the presence of nitrogen-containing heterocycles, this compound can be used to study structure-activity relationships (SARs) in medicinal chemistry. Understanding the biological activity of such compounds can lead to the discovery of new drugs with targeted properties .

Industrial Applications

While specific industrial uses for this compound are not directly reported, related pyrazine derivatives have been utilized in the design of substances with potential industrial applications, such as materials science and as intermediates in chemical manufacturing processes .

Environmental Applications

Research into the environmental applications of this compound is limited. However, its structural analogs have been explored for environmental remediation, such as the degradation of pollutants or as sensors for environmental toxins .

Medical Research

In medical research, the compound’s analogs have been part of studies seeking new treatments for various diseases, including infectious diseases like tuberculosis. This highlights the potential of this compound in the development of new medicinal therapies .

Chemical Property Analysis

The compound’s chemical properties, such as reactivity and stability, make it an interesting subject for analysis in physical chemistry. Studies on such properties can provide insights into its behavior under different conditions and its suitability for various applications .

Future Directions

The future directions for this compound could involve further development and testing of its anti-tubercular activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

1-(2-ethyl-5-pyrazin-2-ylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-3-16-9(7-12-2)6-10(15-16)11-8-13-4-5-14-11/h4-6,8,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORANSTUIBUMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CN=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 3
1-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 4
1-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 5
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1-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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